methyl N-[(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]glycinate
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Overview
Description
METHYL 2-{[(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}ACETATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of METHYL 2-{[(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}ACETATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, making it suitable for industrial production. The reaction is carried out in dry toluene at 140°C, resulting in the formation of the desired compound in good-to-excellent yields .
Chemical Reactions Analysis
METHYL 2-{[(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties. In medicine, it is being explored for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs .
Mechanism of Action
The mechanism of action of METHYL 2-{[(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in cancer therapy, it may inhibit the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
METHYL 2-{[(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}ACETATE can be compared to other triazolopyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ol and 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the triazole and pyrimidine rings in METHYL 2-{[(5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}ACETATE contributes to its distinct properties and potential as a versatile research tool .
Properties
Molecular Formula |
C15H13N5O3 |
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Molecular Weight |
311.30 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H13N5O3/c1-23-13(21)8-16-14(22)12-7-11(10-5-3-2-4-6-10)19-15-17-9-18-20(12)15/h2-7,9H,8H2,1H3,(H,16,22) |
InChI Key |
UPHNJZMZJBWXGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
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